molecular formula C11H16N2O2 B2698440 1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) CAS No. 99131-40-5

1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)

Cat. No. B2698440
CAS RN: 99131-40-5
M. Wt: 208.261
InChI Key: GKJVYJJWYLFVSK-UHFFFAOYSA-N
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Description

“1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)” is also known as 1,4-Diacryloylhexahydrodiazepine . It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazine was reacted with propionic anhydride in the presence of zinc powder. The mixture was refluxed until complete conversion of pyrazine was observed, as monitored by TLC. The products were recrystallized from propionic anhydride, and all products were further purified by crystallization from methanol .


Molecular Structure Analysis

The molecular structure of “1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)” is characterized by a diazepane ring, which is a seven-membered ring with two nitrogen atoms . The diazepane ring is connected to two prop-2-en-1-one groups .


Chemical Reactions Analysis

The reaction used in the synthesis is a nucleophilic substitution of 1,4-dihydropyrazine and propionic anhydride . 1,4-dihydropyrazines are a kind of heterocyclic non-conjugated dialkene, containing 8p-electrons and characterized as nonaromatic compounds . They are intrinsically distinct from 1,4-dihydropyridines and 4H-pyrans, despite their resemblance in structure .

Scientific Research Applications

Application 1: Biocatalytic Access to 1,4-Diazepanes

  • Summary of the Application : This research focuses on the synthesis of chiral 1,4-diazepanes using an enzymatic intramolecular asymmetric reductive amination process .
  • Methods of Application : The process involves the use of enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was measured . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified .
  • Results or Outcomes : The study resulted in the successful synthesis of different substituted 1,4-diazepanes with high enantiomeric excess . The research provides an effective method for constructing chiral 1,4-diazepanes of pharmaceutical importance .

Application 2: Modular Lead-Oriented Synthesis

  • Summary of the Application : This research describes a modular synthetic approach where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related 1,4-diazepine and 1,5-diazocane scaffolds .
  • Methods of Application : By varying the combinations of building blocks used, it was possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .
  • Results or Outcomes : The approach was exemplified in the synthesis of a range of heterocyclic scaffolds that, on decoration, would target lead-like chemical space . The research demonstrated that lead-like small molecules based on these scaffolds would likely complement those found in large compound collections .

properties

IUPAC Name

1-(4-prop-2-enoyl-1,4-diazepan-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3-4H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJVYJJWYLFVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)

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